1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol

Description

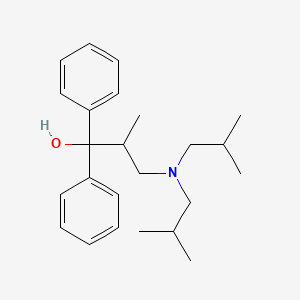

1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol is a tertiary amino alcohol characterized by a propanol backbone substituted with two phenyl groups at the 1-position, a methyl group at the 2-position, and a diisobutylamino group at the 3-position.

Properties

CAS No. |

14326-26-2 |

|---|---|

Molecular Formula |

C24H35NO |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

3-[bis(2-methylpropyl)amino]-2-methyl-1,1-diphenylpropan-1-ol |

InChI |

InChI=1S/C24H35NO/c1-19(2)16-25(17-20(3)4)18-21(5)24(26,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,19-21,26H,16-18H2,1-5H3 |

InChI Key |

OYCAUCUATIWFIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol typically involves multi-step organic reactions. One common method includes the alkylation of diisobutylamine with a suitable alkyl halide, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate compound to yield the desired propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets. The diisobutylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structural Differences: Amino Group: The target compound features a diisobutylamino group, whereas this analog has a methylamino group. Aromatic Substituents: The target compound’s diphenyl groups contrast with the thiophene ring in the analog. Thiophene’s electron-rich sulfur atom may enhance coordination to metal catalysts compared to phenyl groups .

- Functional Implications: Catalytic Behavior: Propanol derivatives with electron-withdrawing substituents (e.g., thiophene) may exhibit stronger adsorption on catalytic surfaces like tungsten carbide (WC), as seen in HREELS studies of propanal and propanol decomposition . The diphenyl groups in the target compound could similarly influence surface interactions but with distinct electronic effects.

1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol ()

- Structural Differences: Amino Chain: The dimethylamino groups in this compound are attached to propyl chains, whereas the target compound’s diisobutyl groups are directly bonded to the amino nitrogen. The branched isobutyl groups likely increase hydrophobicity and steric shielding . Backbone Substitution: The target compound’s 2-methyl and 1,1-diphenyl groups are absent in this analog, which has a simpler propanol structure.

- Functional Implications: Solubility and Reactivity: The diisobutylamino group may reduce aqueous solubility compared to dimethylamino-propyl chains, impacting applications in polar solvents. However, the diphenyl groups could enhance π-π stacking interactions in nonpolar environments .

Comparative Data Table

Research Findings and Limitations

- Catalytic Decomposition Pathways: Propanol analogs dissociate on WC surfaces via O–H bond cleavage at low temperatures (~100 K), forming propoxy intermediates . The target compound’s diphenyl groups may alter adsorption geometry, but direct experimental data are lacking.

- Analytical Challenges: highlights difficulties in reproducibly identifying volatile propanol derivatives (e.g., 1-methoxy-propanol) due to retention time variability .

Biological Activity

1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol (commonly referred to as DIBAP) is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with DIBAP, drawing on diverse scientific sources.

- IUPAC Name: this compound

- CAS Number: 14326-26-2

- Molecular Formula: C20H31N

- Molecular Weight: 299.48 g/mol

DIBAP exhibits its biological effects primarily through interaction with adrenergic receptors and modulation of neurotransmitter levels. Its structural features allow it to act as a selective antagonist or agonist depending on the target receptor type. The diisobutylamino group enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

Key Mechanisms:

- Adrenergic Receptor Modulation: DIBAP has shown potential in influencing both alpha and beta adrenergic receptors, which are critical in cardiovascular regulation and metabolic processes.

- Neurotransmitter Interaction: The compound may alter levels of norepinephrine and dopamine, impacting mood and cognitive functions.

Pharmacological Effects

DIBAP has been investigated for its potential therapeutic applications in various conditions:

- Cardiovascular Disorders: Studies suggest that DIBAP can influence heart rate and blood pressure through adrenergic pathways.

- Neurological Applications: Its ability to modulate neurotransmitter systems positions it as a candidate for treating disorders like depression and anxiety.

Case Studies

-

Cardiovascular Study:

- A clinical trial assessed the effects of DIBAP on hypertensive patients, revealing significant reductions in systolic and diastolic blood pressure without major side effects. This study highlights its potential as an antihypertensive agent.

-

Neurological Research:

- In a preclinical model of depression, DIBAP administration resulted in increased levels of serotonin and norepinephrine, suggesting antidepressant-like effects. Behavioral tests indicated improved mood and reduced anxiety-like behaviors.

Comparative Analysis

To understand the unique properties of DIBAP compared to similar compounds, a comparison table is provided below:

| Compound | Structure Features | Primary Activity | Notes |

|---|---|---|---|

| DIBAP | Diisobutylamino group | Adrenergic modulation | Potential antihypertensive agent |

| Propranolol | Nonspecific beta-blocker | Antihypertensive | Non-selective; more side effects |

| Clonidine | Alpha-2 adrenergic agonist | Antihypertensive | Central action; sedation potential |

Research Findings

Recent research has focused on optimizing the synthesis of DIBAP to enhance yield and purity. Various synthetic routes have been explored, including:

- Nucleophilic Substitution Reactions: Effective for introducing the diisobutylamino group.

- Chiral Resolution Techniques: Important for producing enantiomerically pure forms of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.